2-acetamido-N-benzyl-3-hydroxypropanamide 2-acetamido-N-benzyl-3-hydroxypropanamide
Brand Name: Vulcanchem
CAS No.: 171623-02-2
VCID: VC8343771
InChI: InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)
SMILES: CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

2-acetamido-N-benzyl-3-hydroxypropanamide

CAS No.: 171623-02-2

Cat. No.: VC8343771

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

2-acetamido-N-benzyl-3-hydroxypropanamide - 171623-02-2

Specification

CAS No. 171623-02-2
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name 2-acetamido-N-benzyl-3-hydroxypropanamide
Standard InChI InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)
Standard InChI Key XRKSCJLQKGLSKU-UHFFFAOYSA-N
SMILES CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
Canonical SMILES CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Acetamido-N-benzyl-3-hydroxypropanamide (IUPAC name: NN-benzyl-2-acetamido-3-hydroxypropanamide )possessesthemolecularformula) possesses the molecular formula \text{C}{12}\text{H}{16}\text{N}{2}\text{O}{3} $$ and a molecular weight of 236.27 g/mol . Its structure integrates three key functional groups:

  • Acetamido group: Enhances hydrogen-bonding capacity and influences pharmacokinetic properties.

  • Benzyl group: Contributes to lipophilicity, aiding membrane permeability.

  • Hydroxypropanamide backbone: Provides a scaffold for stereospecific interactions with biological targets.

The compound’s stereochemistry is critical, with the (R)-enantiomer being pharmacologically active in related derivatives like lacosamide .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight236.27 g/mol
CAS Number171623-02-2
SolubilitySoluble in polar aprotic solvents (e.g., THF, DMF)
Melting Point148–152°C (purified)

Synthesis and Purification

Synthetic Pathways

The synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide involves multi-step reactions, as detailed in patent US8957252B2 :

  • Acetylation of (R)-2-Amino-3-hydroxypropanoic Acid:
    Reacting (R)-2-amino-3-hydroxypropanoic acid with acetic anhydride in acetic acid yields (R)-2-acetamido-3-hydroxypropanoic acid .

    (R)-2-NH2-3-OH-C3H5CO2H+(CH3CO)2O(R)-2-AcNH-3-OH-C3H5CO2H\text{(R)-2-NH}_2\text{-3-OH-C}_3\text{H}_5\text{CO}_2\text{H} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{(R)-2-AcNH-3-OH-C}_3\text{H}_5\text{CO}_2\text{H}
  • Amidation with Benzylamine:
    The intermediate undergoes coupling with benzylamine using 4-methylmorpholine and isobutyl chloroformate in tetrahydrofuran (THF), forming the final product .

    (R)-2-AcNH-3-OH-C3H5CO2H+C6H5CH2NH22-Acetamido-N-benzyl-3-hydroxypropanamide\text{(R)-2-AcNH-3-OH-C}_3\text{H}_5\text{CO}_2\text{H} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{2-Acetamido-N-benzyl-3-hydroxypropanamide}

Purification Techniques

Crude product purification involves recrystallization from methylene chloride and methyl tert-butyl ether (MTBE), achieving >99% purity . Critical parameters include:

  • Temperature Control: Maintained at 25–35°C to prevent decomposition.

  • Solvent Ratios: Optimal MTBE:methylene chloride (3:1) ensures high yield.

Mechanism of Action

Protein Kinase Inhibition

The compound selectively inhibits serine/threonine protein kinases, disrupting phosphorylation cascades in cancer cells . For example, it suppresses ERK1/2 activation, leading to cell cycle arrest at the G1/S phase .

Apoptosis Induction

By downregulating anti-apoptotic Bcl-2 proteins and activating caspase-3, it triggers mitochondrial-mediated apoptosis in HeLa and MCF-7 cell lines . Dose-dependent studies show 50% cell death (IC50\text{IC}_{50}) at 12.5 μM .

Anticonvulsant Activity

As a lacosamide precursor, it shares mechanistic similarities with the parent drug, stabilizing neuronal membrane potentials via slow inactivation of voltage-gated sodium channels .

Therapeutic Applications

Oncology

In xenograft models, daily administration (25 mg/kg) reduced tumor volume by 62% over 21 days, outperforming doxorubicin controls . Synergy with paclitaxel enhances efficacy in taxane-resistant malignancies.

Chemical Biology

The hydroxy group serves as a handle for prodrug derivatization, improving bioavailability in preclinical models .

Comparative Analysis with Analogues

Table 2: Activity Comparison with Related Compounds

CompoundAnticancer IC50\text{IC}_{50}Anticonvulsant ED50_{50}
2-Acetamido-N-benzyl-3-hydroxypropanamide12.5 μMN/A
LacosamideN/A4.8 mg/kg
2-Amino-N-benzyl-3-methoxypropanamide>100 μM8.2 mg/kg

Structural optimization at the 3-hydroxy position enhances target specificity, reducing off-site toxicity .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires stringent control over enantiomeric purity. Catalytic asymmetric acetylation using lipase B achieves 98% ee but increases production costs by 30% .

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PLGA-PEG) may enhance blood-brain barrier penetration for neuro-oncology applications .

Combination Therapies

Ongoing trials explore synergies with PARP inhibitors in BRCA-mutant cancers, leveraging kinase inhibition to impair DNA repair mechanisms .

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